molecular formula C7H9N3O B7722884 3-Methylpyridine-2-amidoxime

3-Methylpyridine-2-amidoxime

Cat. No.: B7722884
M. Wt: 151.17 g/mol
InChI Key: UQDFGZCCSCDNSO-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-amidoxime is a pyridine derivative featuring a methyl substituent at the 3-position and an amidoxime functional group (-C(NH₂)=N-OH) at the 2-position. This compound is of interest in coordination chemistry and medicinal research due to the chelating properties of the amidoxime group, which can bind metal ions or participate in hydrogen bonding.

Properties

IUPAC Name

N'-hydroxy-3-methylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFGZCCSCDNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-33-8
Record name N-Hydroxy-3-methyl-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nitrile Hydroxylation via Hydroxylamine Hydrochloride

The most widely documented method for synthesizing amidoximes involves the reaction of nitriles with hydroxylamine hydrochloride under basic conditions. For this compound, this requires 3-methylpyridine-2-carbonitrile as the precursor.

Procedure (adapted from):

  • Reagents : Hydroxylamine hydrochloride (NH2_2OH·HCl), sodium carbonate (Na2_2CO3_3), 3-methylpyridine-2-carbonitrile, ethanol/water solvent system.

  • Conditions : Ultrasonic irradiation (55°C, 15–30 minutes) or conventional heating (reflux, 4–6 hours).

  • Work-up : Neutralization, extraction with dichloromethane, drying (Na2_2SO4_4), and recrystallization.

Mechanistic Insight :
Hydroxylamine acts as a bifunctional nucleophile, with oxygen preferentially attacking the nitrile carbon to form an intermediate iminohydroxamic acid, which tautomerizes to the amidoxime. Steric and electronic effects of the 3-methyl group influence reaction kinetics, with para-substituted analogs typically exhibiting higher yields than ortho-substituted derivatives.

Yield Optimization :

  • Ultrasound-assisted synthesis : 75–85% yield in 30 minutes.

  • Conventional heating : 60–70% yield in 4–6 hours.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Scalability

Parameter Ultrasound Method Conventional Heating
Reaction Time15–30 minutes4–6 hours
Yield75–85%60–70%
Energy InputHigh (sonication)Moderate (reflux)
ScalabilityLimited to batchBatch or continuous

Ultrasound irradiation enhances mass transfer and reaction homogeneity, significantly reducing time and improving yields. However, scalability remains challenging due to equipment limitations.

Side Reactions and Byproducts

  • 3-Ethylpyridine Formation : Observed in analogous pyridine syntheses when excess acetaldehyde is present.

  • Oxime Isomerization : Prolonged heating may promote tautomerization to less stable oxime forms.

Advanced Methodologies and Recent Innovations

Flow Chemistry Applications

Continuous-flow reactors, such as jet-loop systems (as described for 3-methylpyridine synthesis), could be adapted for amidoxime production. High-pressure conditions (30–130 bar ) may enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pb(OAc)4, Ag2CO3

    Reduction: Hydrogenation catalysts

    Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

    Oxidation: Nitriles

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Biological Activities

The compound exhibits notable biological properties, including:

  • Anticancer Activity : Research suggests that amidoxime derivatives may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells. Specific studies have shown that 3-Methylpyridine-2-amidoxime can inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may demonstrate antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been studied for their unique structural and magnetic properties:

  • Metal Complex Formation : The compound has been utilized to synthesize novel metal clusters, such as ferromagnetic Ni12 complexes. These complexes exhibit interesting magnetic behaviors due to the interactions between the metal ions coordinated by the amidoxime ligand .
  • Applications in Catalysis : The metal complexes formed with this compound have potential applications in catalysis, particularly in organic transformations and polymerization reactions.

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science:

  • Synthesis of Functional Materials : Its ability to form stable complexes with metals allows for the development of functional materials used in sensors, electronics, and magnetic devices. The incorporation of this compound into polymers can enhance their mechanical and thermal properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This data highlights the compound's efficacy at inhibiting cancer cell proliferation.

Case Study 2: Coordination Chemistry

A series of experiments were conducted to synthesize Ni complexes using this compound as a ligand. The resulting Ni12 complex exhibited ferromagnetic properties with a spin ground state of S=6S=6, indicating strong magnetic interactions among the metal centers.

Mechanism of Action

The mechanism of action of 3-methylpyridine-2-amidoxime involves its interaction with molecular targets such as enzymes and receptors. For instance, amidoximes can be oxidized in vivo to release nitric oxide, which has various physiological effects . The compound may also inhibit specific enzymes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Functional Group and Substituent Analysis

The amidoxime group distinguishes 3-methylpyridine-2-amidoxime from other pyridine derivatives. Below is a comparison with key analogs:

Compound Substituents Key Functional Groups Applications/Reactivity
This compound 3-methyl, 2-amidoxime Amidoxime (-C(NH₂)=N-OH) Metal chelation, drug design
(3-Methylpyridin-2-yl)methanamine•HCl 3-methyl, 2-aminomethyl Amine (-CH₂NH₂•HCl) Intermediate in organic synthesis
2-Chloro-5-methylpyridin-3-amine 2-chloro, 5-methyl, 3-amine Amine (-NH₂), chloro (-Cl) Pharmaceutical precursor
3-Iodo-2-methoxy-5-methylpyridine 3-iodo, 2-methoxy, 5-methyl Methoxy (-OCH₃), iodo (-I) Cross-coupling reactions

Key Observations :

  • The amidoxime group in this compound enhances its ability to form complexes with transition metals (e.g., Cu²⁺, Fe³⁺), unlike the amine or methoxy groups in analogs .
  • Electron-withdrawing groups (e.g., -Cl in , -I in ) reduce the basicity of the pyridine nitrogen compared to electron-donating groups like -CH₃ or -NH₂.
Physicochemical Properties
  • Solubility: Amidoximes are generally more polar than their amine or methoxy counterparts, increasing solubility in polar solvents (e.g., water, ethanol).
  • Stability : The oxime group may render this compound susceptible to hydrolysis under acidic or basic conditions, unlike stable halogenated analogs like .

Biological Activity

3-Methylpyridine-2-amidoxime (CAS 690632-33-8) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amidoxime functional group attached to a pyridine ring. Its molecular formula is C7H9N3OC_7H_9N_3O with a molecular weight of approximately 151.17 g/mol. The structure is defined by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Amidoxime Group : A functional group that enhances reactivity and biological activity.

Targeted Enzymes and Pathways

Research indicates that this compound primarily targets Collagenase 3 and Stromelysin-1 , both of which are matrix metalloproteinases (MMPs) involved in the degradation of extracellular matrix components. The compound acts as a nitric oxide (NO) donor, which suggests its involvement in various signaling pathways related to NO release upon oxidation by enzymes such as cytochrome P450.

Nitric Oxide Modulation

The ability to release nitric oxide upon oxidation is significant because NO plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. This mechanism may influence cellular signaling pathways, particularly those associated with inflammation and tissue remodeling.

Cellular Effects

Studies have shown that this compound can influence various cellular processes:

  • Cell Signaling : It modulates pathways involving nitric oxide, affecting cell proliferation and apoptosis.
  • Extracellular Matrix Remodeling : By targeting MMPs, it may alter the degradation of extracellular matrix proteins, impacting wound healing and tissue repair .

Potential Therapeutic Uses

The compound has been investigated for several therapeutic applications:

  • Cardiovascular Health : Due to its NO-releasing properties, it may have implications in treating conditions related to vascular dysfunction.
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against viruses like influenza A and herpes simplex virus, possibly through modulation of immune responses .

Study on Nitric Oxide Release

In laboratory settings, experiments demonstrated that amidoxime derivatives, including this compound, exhibit increased adsorption capacities under warmer conditions, enhancing their effectiveness as NO donors. This finding underscores the importance of environmental factors on the compound's stability and activity.

Evaluation of Antiviral Properties

A study highlighted the compound's ability to translocate into the nucleus during viral infections, influencing NF-kappa-B activity, which is critical for immune response modulation . This suggests that this compound could be further explored as an antiviral agent.

Summary Table of Biological Activities

Biological Activity Mechanism/Effect References
Nitric Oxide ReleaseModulates NO signaling pathways
MMP InhibitionTargets Collagenase 3 and Stromelysin-1
Antiviral ActivityInfluences immune response against viral infections
Cellular Proliferation ModulationAffects cell growth and apoptosis

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-methylpyridine-2-amidoxime, and how can purity be validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution of 3-methylpyridine-2-carbonitrile with hydroxylamine under basic conditions. Key parameters include temperature (70–90°C), solvent (ethanol/water mixtures), and hydroxylamine concentration (1.5–2.0 equivalents) to minimize byproducts like imines . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic peaks: δ 8.3–8.5 ppm for pyridine protons, δ 2.5 ppm for methyl group). Quantitative analysis via LC-MS with electrospray ionization (ESI) is recommended for trace impurities .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm amidoxime formation via N–O stretch (~935 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .
  • ¹³C NMR : Identify carbon environments (e.g., pyridine carbons at ~150 ppm, amidoxime carbon at ~160 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (oxime vs. nitroso) if single crystals are obtainable .
  • UV-Vis : Monitor electronic transitions (λmax ~260–280 nm in methanol) for photostability studies .

How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:
Stability studies should use buffered solutions (pH 2–12) at 25°C, monitored over 72 hours via UV-Vis or HPLC. Amidoximes are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, yielding carboxylic acids or nitriles, respectively. Degradation kinetics follow pseudo-first-order behavior; calculate half-life (t₁/₂) using Arrhenius plots .

Advanced Research Questions

What mechanistic insights govern the coordination chemistry of this compound with transition metals?

Methodological Answer:
The ligand binds via pyridine-N and amidoxime-O/N donors, forming complexes with Cu(II), Fe(III), or Co(II). Use Job’s method (UV-Vis titration) to determine stoichiometry (e.g., 1:2 metal-ligand ratio). Magnetic susceptibility and EPR spectroscopy reveal geometry (e.g., octahedral Cu(II) with d⁹ configuration). DFT calculations (B3LYP/6-311G**) predict frontier molecular orbitals and stability trends .

Table 1: Exemplar Coordination Data for Cu(II) Complex

PropertyValue/ObservationMethod
λmax (charge transfer)650 nm (d-d transition)UV-Vis
μeff (Bohr magneton)1.73 BMSQUID magnetometry
Bond length (Cu–N)1.98 ÅX-ray crystallography

How can computational modeling resolve contradictions in amidoxime tautomerism?

Methodological Answer:
Conflicting experimental data on tautomeric equilibria (oxime vs. nitroso) require DFT (e.g., Gaussian 09) or ab initio (MP2) calculations. Compare Gibbs free energy (ΔG) of tautomers in solvent models (PCM for water). IR frequency analysis and NBO charges predict dominant tautomers. Validate with variable-temperature NMR to observe dynamic exchange .

What strategies mitigate batch-to-batch variability in biological activity studies?

Methodological Answer:

  • Standardized synthesis : Strict control of reaction time (±5 minutes) and hydroxylamine purity (>98%) .
  • QC protocols : Batch testing via HPLC (purity >99%) and ICP-MS (metal contamination <1 ppm) .
  • Bioassay design : Include internal controls (e.g., cisplatin for cytotoxicity assays) and use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .

How do substituent effects on the pyridine ring modulate amidoxime reactivity?

Methodological Answer:
Perform Hammett analysis by synthesizing derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Correlate σ values with reaction rates (e.g., hydrolysis or metal binding). Use cyclic voltammetry to assess electronic effects on redox potentials. Meta-substituents often enhance stability due to reduced steric hindrance .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data (e.g., FT-IR vs. Raman) and reconcile discrepancies via temperature-dependent studies or alternative synthetic pathways .
  • Literature Review : Use systematic review frameworks (PRISMA) to identify knowledge gaps, focusing on pyridine amidoximes in drug discovery and catalysis .

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